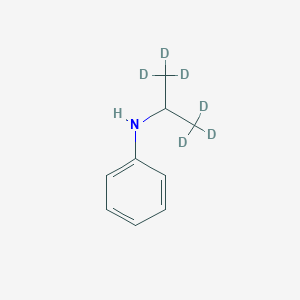
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electroluminescence and OLED Devices
The use of N,N-Di(phenylpyridin-2-yl)anilines and their derivatives, similar in structure to N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline, has been explored in the synthesis of luminescent platinum complexes. These complexes have potential applications in organic light-emitting diodes (OLEDs) due to their emissive properties at ambient temperatures and high quantum yields. They demonstrate a range of emissions covering blue to red, with potential for use in high-resolution OLED displays (Vezzu et al., 2010).
Proton Transfer and Photochromism
Studies involving compounds structurally related to N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline have explored their photochromic properties. For instance, N-(2-hydroxybenzylidene)aniline and its derivatives exhibit unique infrared spectral characteristics upon irradiation, indicating potential applications in photoresponsive materials and molecular switches (Lewis & Sandorfy, 1982).
Chemosensors for Metal Ions
Aniline derivatives have been synthesized as chemosensors for metal ions such as aluminum. These sensors show high selectivity and sensitivity, and they can be used for detecting and imaging metal ions in various environments, including living cells (Shree et al., 2019).
Catalytic Applications
Compounds structurally similar to N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline are used in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in synthesizing anilines and their derivatives, crucial for various chemical research areas, including medicinal chemistry and materials science (Ruiz-Castillo & Buchwald, 2016).
Corrosion Inhibition
Aniline derivatives have been researched for their efficacy as corrosion inhibitors. These compounds demonstrate promising results in protecting metals against corrosion, particularly in acidic environments, which could be vital for industrial applications (Daoud et al., 2014).
Electrical and Conductive Materials
The use of aniline as a precursor for synthesizing conducting polymers and materials with enhanced electrocatalytic properties has been studied. Such materials have potential applications in energy storage, fuel cells, and electronics (Hoyos et al., 2014).
Propiedades
IUPAC Name |
N-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(2)10-9-6-4-3-5-7-9/h3-8,10H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCFWPVMFJMNDP-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




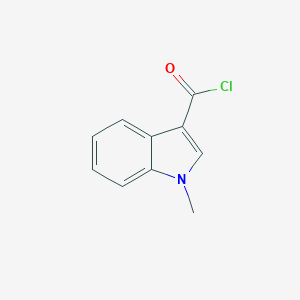
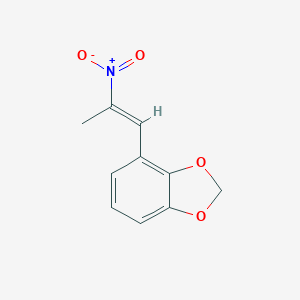
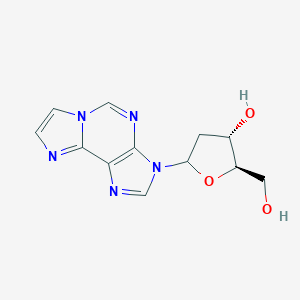
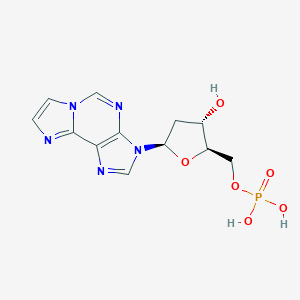
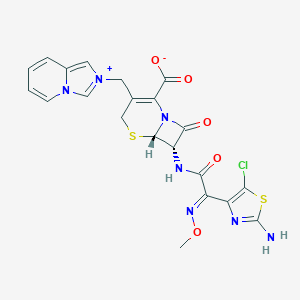
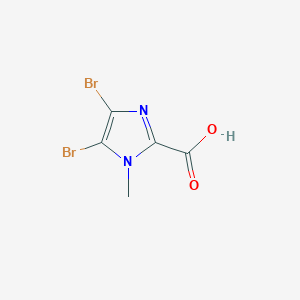
![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)

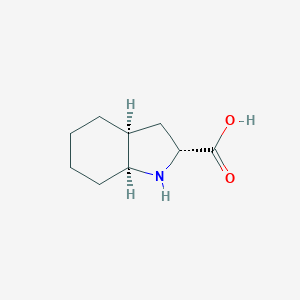
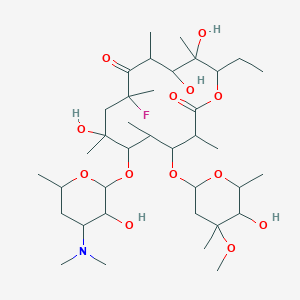
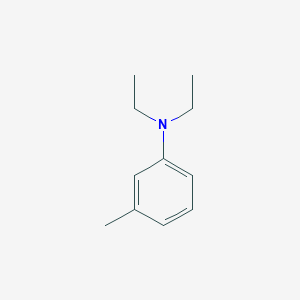
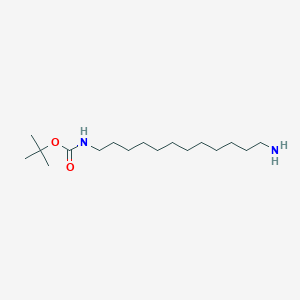
![5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide](/img/structure/B123966.png)